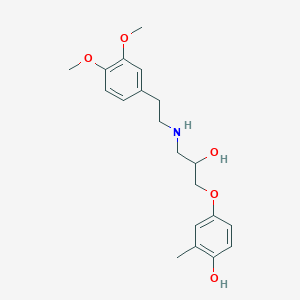

4-Hydroxybevantolol

Description

4-Hydroxybevantolol (CAS: 105566-69-6) is a phenolic derivative of Bevantolol, a beta-adrenergic receptor blocker used in cardiovascular therapeutics. Its chemical name is Phenol,4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-2-methyl-, with the molecular formula C₂₀H₂₇NO₅ and a molecular weight of 361.43 g/mol . Structurally, it features a hydroxyl (-OH) group at the para position of the benzene ring, replacing one of the methoxy (-OCH₃) groups present in Bevantolol hydrochloride (CAS: 42864-78-8) . This modification likely enhances its polarity and influences pharmacokinetic properties such as solubility and metabolic stability.

Properties

CAS No. |

105566-69-6 |

|---|---|

Molecular Formula |

C20H27NO5 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol |

InChI |

InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3 |

InChI Key |

WHRVLAOOFFVJBE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |

Synonyms |

4-hydroxybevantolol bevantolol metabolite III |

Origin of Product |

United States |

Comparison with Similar Compounds

Bevantolol Hydrochloride (Parent Compound)

Key Differences:

- Structural Modifications: Bevantolol hydrochloride (C₁₈H₂₈ClNO₄) lacks the hydroxyl group at the para position of the benzene ring, instead retaining two methoxy groups (3,4-dimethoxy substitution) .

- Metabolism: Hydroxylation is a common metabolic pathway for beta-blockers.

Nebivolol-Related Compounds

Nebivolol, another beta-blocker, shares structural similarities with 4-Hydroxybevantolol in its aryloxypropanolamine backbone. For example:

- Nebivolol Related Compound 3 HCl (CAS: NA, M.W. 405.45): Features a fluorophenyl group and a hydroxy-substituted side chain. Unlike this compound, it includes a bicyclic indole moiety, enhancing its selectivity for β₁-receptors .

- Key Functional Groups: Both compounds retain hydroxyl and methoxy groups, but Nebivolol derivatives exhibit greater stereochemical complexity, influencing receptor affinity .

Viminol 4-Hydroxybenzoate (Non-Beta-Blocker Analog)

Viminol 4-hydroxybenzoate (CAS: NA) is an opioid analgesic with a hydroxybenzoate ester group. While pharmacologically distinct, its structural comparison highlights:

- Ester vs. Ether Linkages: The ester group in Viminol 4-hydroxybenzoate is more susceptible to hydrolysis than the ether linkage in this compound, affecting metabolic stability .

- Hydrogen Bonding: Both compounds utilize hydroxyl groups for hydrogen bonding, but Viminol’s pyrrole ring introduces additional lipophilicity .

Data Table: Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Class |

|---|---|---|---|---|---|

| This compound | 105566-69-6 | C₂₀H₂₇NO₅ | 361.43 | Hydroxyl, methoxy, propanolamine | Beta-blocker derivative |

| Bevantolol Hydrochloride | 42864-78-8 | C₁₈H₂₈ClNO₄ | 342.87 | Methoxy (3,4-di-OCH₃), propanolamine | Beta-blocker |

| Nebivolol Related Compound 3 HCl | NA | C₂₁H₂₈F₂NO₄·HCl | 405.45 | Fluorophenyl, hydroxyl, indole | Beta₁-selective blocker |

| Viminol 4-Hydroxybenzoate | NA | C₂₄H₂₉ClN₂O₃ | 428.96 | Hydroxybenzoate ester, pyrrole | Opioid analgesic |

Research Findings and Limitations

- Structural Impact on Activity: The hydroxyl group in this compound may enhance binding to adrenergic receptors through hydrogen bonding, but this requires validation via receptor affinity assays .

- Metabolic Pathways: Bevantolol undergoes hepatic metabolism to form hydroxylated derivatives, suggesting this compound could be an intermediate or metabolite .

- Data Gaps: Limited pharmacological studies on this compound are available in the provided evidence. Further research is needed to compare its potency, selectivity, and toxicity with Bevantolol and other beta-blockers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.